4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 88899-26-7
VCID: VC17272567
InChI: InChI=1S/C11H9BrN2O2/c12-8-3-1-2-7(10(8)13)6-4-9(11(15)16)14-5-6/h1-5,14H,13H2,(H,15,16)
SMILES:
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 88899-26-7

Cat. No.: VC17272567

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid - 88899-26-7

Specification

CAS No. 88899-26-7
Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
IUPAC Name 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C11H9BrN2O2/c12-8-3-1-2-7(10(8)13)6-4-9(11(15)16)14-5-6/h1-5,14H,13H2,(H,15,16)
Standard InChI Key ZFBPVDVEOVIINM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring fused to a substituted benzene ring. The pyrrole moiety contains a carboxylic acid group at position 2, while the benzene ring is functionalized with an amino group at position 2 and a bromine atom at position 3. This arrangement is critical for its interactions with biological targets, as the bromine atom enhances electrophilic reactivity, and the amino group facilitates hydrogen bonding .

The IUPAC name is 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid, and its canonical SMILES string is C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O. The Standard InChIKey (ZFBPVDVEOVIINM-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Table 1: Physicochemical Properties of 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic Acid

PropertyValueSource
CAS No.88899-26-7
Molecular FormulaC₁₁H₉BrN₂O₂
Molecular Weight281.10 g/mol
Density1.969 g/cm³ (estimated)
Melting Point90–92°C (analogous compound)
Boiling Point393°C (analogous compound)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves multi-step reactions starting from pyrrole-2-carboxylic acid derivatives. A common approach includes:

  • Bromination: Introducing bromine at position 4 of the pyrrole ring using N-bromosuccinimide (NBS) .

  • Coupling Reaction: Suzuki-Miyaura cross-coupling to attach the 2-amino-3-bromophenyl group to the pyrrole core.

  • Functionalization: Oxidation or reduction steps to introduce the carboxylic acid group.

Modifications to the pyrrole ring, such as substituting electron-withdrawing groups (e.g., fluorine or chlorine), have been shown to enhance binding affinity to target proteins like MmpL3 in Mycobacterium tuberculosis .

Reactivity and Stability

The bromine atom at position 3 of the phenyl ring makes the compound susceptible to nucleophilic aromatic substitution, enabling further derivatization. The carboxylic acid group participates in salt formation and esterification, expanding its utility in prodrug design . Stability studies indicate that the 4-position of the phenyl ring is metabolically vulnerable, necessitating protective substituents for in vivo applications .

CompoundMIC (μg/mL)IC₅₀ (μg/mL)TargetSource
4-(2-Amino-3-bromophenyl)<0.016>64MmpL3, Topoisomerase II
4-Bromo-1H-pyrrole-2-acidN/AN/AN/A

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies

Key findings from SAR investigations include:

  • Pyrrole Ring Modifications: Methylation at the pyrrole nitrogen reduces activity by 50-fold, highlighting the importance of hydrogen bonding .

  • Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve metabolic stability and target affinity .

Drug Development Prospects

Compound 32 (a derivative with a 2-fluoro-3-pyridyl group) has emerged as a lead candidate due to its excellent microsomal stability and in vivo efficacy . Future research should explore prodrug formulations to address metabolic vulnerabilities at the 4-position of the phenyl ring .

Comparative Analysis with Analogous Compounds

4-Bromo-1H-pyrrole-2-carboxylic Acid

This simpler analog (CAS 27746-02-7) lacks the 2-amino-3-bromophenyl group, resulting in reduced bioactivity . Its molecular weight (189.99 g/mol) and lower complexity limit its utility in SAR studies .

6-Bromohexanoic Acid

While structurally distinct, this compound’s crystallographic data (monoclinic, P2₁/n) provide insights into bromine’s role in molecular packing and stability .

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